molecular formula C16H23NO3 B2579487 tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate CAS No. 138371-49-0

tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate

Cat. No.: B2579487
CAS No.: 138371-49-0
M. Wt: 277.364
InChI Key: QYDIGVFTACDKDN-UHFFFAOYSA-N
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Description

tert-Butyl (3-oxo-5-phenylpentan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 3-oxo-5-phenylpentan-2-yl amine. The Boc group is widely employed in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions, as well as its ease of removal under acidic conditions .

Properties

IUPAC Name

tert-butyl N-(3-oxo-5-phenylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(17-15(19)20-16(2,3)4)14(18)11-10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDIGVFTACDKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or aldehyde. One common method is the reaction of tert-butyl carbamate with 3-oxo-5-phenylpentan-2-one in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-oxo-5-phenylpentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Ethyl Carbamate and Vinyl Carbamate

Ethyl carbamate (urethane) and vinyl carbamate are structurally simpler carbamates with significant differences in carcinogenic potency. Ethyl carbamate is a known carcinogen but is 10–50 times less potent than vinyl carbamate in inducing tumors (e.g., lung adenomas, liver carcinomas) in rodent models . The higher reactivity of vinyl carbamate stems from its unsaturated vinyl group, which facilitates metabolic activation to electrophilic intermediates that bind DNA and proteins .

tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

This analog, studied in enzymatic kinetic resolution, shares the Boc-protected amine motif. Candida antarctica lipase B (CAL-B) resolved its enantiomers with excellent enantioselectivity (E > 200) , highlighting the utility of tert-butyl carbamates in asymmetric synthesis . The ketone group in tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate may similarly enable enantioselective reductions or resolutions, though its phenyl substituent could influence substrate binding in enzymatic systems.

Reactivity in Alkylation Reactions

tert-Butyl carbamates exhibit distinct reactivity in alkylation reactions. For instance, 4-chloromethylpyrazoles react with tert-butyl carbamate to yield N-monoalkylation products exclusively, avoiding O-alkylation even without catalysts or basic conditions . This selectivity is attributed to the steric bulk of the tert-butyl group, which directs nucleophilic attack to the nitrogen.

Data Tables

Table 1: Comparative Properties of Carbamate Derivatives

Compound Structure Highlights Carcinogenicity Key Reactivity Applications
Ethyl carbamate CH₃CH₂-O-CO-NH₂ Moderate (rodents) Metabolic activation to electrophiles Solvent, former industrial use
Vinyl carbamate CH₂=CH-O-CO-NH₂ High (rodents) Direct mutagenicity via electrophilic intermediates Research (carcinogenesis studies)
tert-Butyl carbamate (CH₃)₃C-O-CO-NH₂ None reported Stable under basic conditions Protecting group in synthesis
This compound Boc-protected ketone + phenyl Not studied (inferred low) Potential for nucleophilic additions, enzymatic resolution Drug intermediates, asymmetric synthesis

Table 2: Enzymatic Resolution of tert-Butyl Carbamates (Selected Examples)

Substrate Enzyme Used Enantioselectivity (E) Outcome Reference
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate CAL-B lipase >200 (R)- and (S)-enantiomers resolved
This compound (hypothetical) CAL-B or other lipases Unknown Likely feasible due to structural similarity

Research Findings and Implications

  • Carcinogenicity: The tert-butyl group likely mitigates carcinogenic risks compared to ethyl/vinyl carbamates, as seen in tert-butyl carbamate’s inactivity in lung tumor models .
  • Synthetic Utility : The Boc group’s stability and the ketone’s reactivity position this compound as a candidate for multi-step syntheses, analogous to Boc-protected intermediates in chromene and pyrazolo[3,4-d]pyrimidine derivatives .

Biological Activity

Tert-butyl (3-oxo-5-phenylpentan-2-yl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a phenyl moiety, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The carbamate functional group can undergo hydrolysis in physiological conditions, releasing active species that may inhibit enzymes or disrupt cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research suggests that this compound could inhibit the proliferation of cancer cells by targeting specific signaling pathways.

Biological Activity Data

Activity Type Target Organism/Cell Line IC50 (µM) Reference
AntimicrobialMRSA4
AnticancerMCF-7 (breast cancer)32
Enzyme InhibitionVarious metabolic enzymesVaries

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL, indicating significant antibacterial activity against this pathogen. This finding suggests its potential use in treating drug-resistant infections .

Anticancer Activity

In vitro studies on the MCF-7 breast cancer cell line revealed that this compound exhibited cytotoxic effects at concentrations around 32 µM. The compound's ability to maintain cell viability at higher concentrations suggests a favorable toxicity profile, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

Research has indicated that this compound acts as an inhibitor for various metabolic enzymes. The specifics of these interactions are still under investigation, but initial results show promise for its application in metabolic disorders and enzyme-related diseases .

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